![molecular formula C30H36O2S2 B15061763 1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]](/img/structure/B15061763.png)
1,1'-[1]Benzothieno[3,2-b][1]benzothiophene-2,7-diylbis[1-octanone]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the benzothiophene core through a series of cyclization reactions, followed by functionalization at specific positions to introduce the octanone groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4) in solvents like ether or ethanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] has several scientific research applications:
Organic Electronics: Used as a semiconductor material in OFETs and OPVs due to its high charge mobility and stability.
Photovoltaics: Employed in the development of high-efficiency solar cells.
Material Science: Studied for its unique aggregation-induced emission (AIE) properties, making it useful in the design of new luminescent materials.
Wirkmechanismus
The mechanism by which 1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] exerts its effects involves its ability to facilitate charge transport through π-π stacking interactions. The molecular targets include various organic semiconductors and conductive polymers. The pathways involved often include electron or hole transport mechanisms, which are crucial for the performance of electronic devices .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,7-Dioctyl 1benzothieno3,2-bbenzothiophene (C8-BTBT) : Known for its high charge mobility and stability in OFETs .
- 1Benzothieno3,2-bbenzothiophene-tetraphenylethylene (BTBT-TPE) : Exhibits aggregation-induced emission (AIE) properties .
- 1Benzothieno3,2-bbenzothiophene-phenyl-N,N-dimethylamine (BTBT-NMe) : Known for its aggregation-caused quenching (ACQ) properties .
Uniqueness
1,1’'-1Benzothieno3,2-bbenzothiophene-2,7-diylbis[1-octanone] is unique due to its specific functionalization with octanone groups, which enhances its solubility and processability. This makes it particularly suitable for solution-processed electronic devices .
Eigenschaften
Molekularformel |
C30H36O2S2 |
|---|---|
Molekulargewicht |
492.7 g/mol |
IUPAC-Name |
1-(2-octanoyl-[1]benzothiolo[3,2-b][1]benzothiol-7-yl)octan-1-one |
InChI |
InChI=1S/C30H36O2S2/c1-3-5-7-9-11-13-25(31)21-15-17-23-27(19-21)33-30-24-18-16-22(20-28(24)34-29(23)30)26(32)14-12-10-8-6-4-2/h15-20H,3-14H2,1-2H3 |
InChI-Schlüssel |
JDLYZMYANFZDMH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=CC2=C(C=C1)C3=C(S2)C4=C(S3)C=C(C=C4)C(=O)CCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



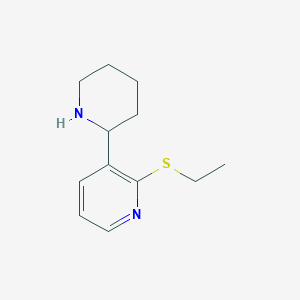

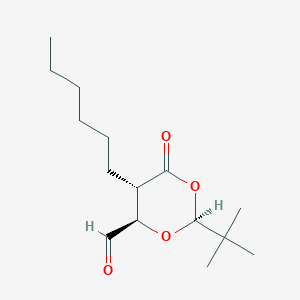

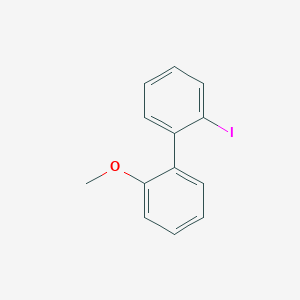
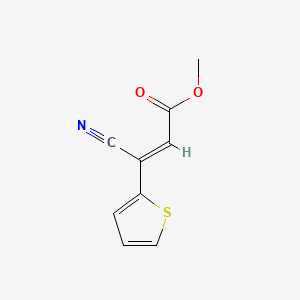

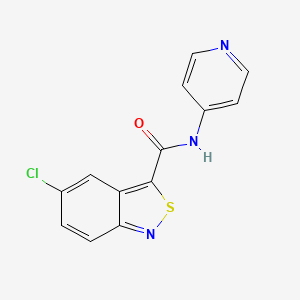

![4-Methyl-N-[1-(2-thienyl)ethylidene]benzenesulfonamide](/img/structure/B15061742.png)
![9-chloro-2-(furan-2-yl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B15061747.png)
![5-(((tert-Butyldimethylsilyl)oxy)methyl)-3-iodo-1H-thieno[3,2-c]pyrazole](/img/structure/B15061755.png)
![a]pyrimidin-4(5H)-yl)ethanone](/img/structure/B15061778.png)
